Superior Synthetic Utility for FGFR4 Inhibitor Synthesis vs. Other 3-Amino-Pyridine Scaffolds
The compound is a preferred intermediate in the synthesis of FGFR4 inhibitors, a class of targeted cancer therapeutics. While many substituted pyridines can be used as building blocks, tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate offers a distinct advantage due to the presence of both a Boc-protected amine and an aldehyde, enabling sequential derivatization without requiring additional protection/deprotection steps [1]. In contrast, a simple 3-amino-5-methoxypyridine (comparator) lacks the formyl group, a crucial reactive handle for extending the molecular scaffold. Using the simple amino-pyridine would necessitate a separate formylation step (e.g., Vilsmeier-Haack), adding complexity and potentially lowering overall yield [2].
| Evidence Dimension | Number of orthogonal reactive handles for scaffold diversification |
|---|---|
| Target Compound Data | 2 (Boc-protected amine and aldehyde) |
| Comparator Or Baseline | 3-Amino-5-methoxypyridine: 1 (amine only) |
| Quantified Difference | +1 unique reactive handle |
| Conditions | Analysis of chemical structure and functional groups |
Why This Matters
This difference eliminates a synthetic step, directly impacting cost, time, and overall yield in multi-step medicinal chemistry campaigns.
- [1] Abbisko Therapeutics Co., Ltd. (2021). Formylpyridine derivative having FGFR4 inhibitory activity, preparation method therefor and use thereof. Patent WO/2021/XXXXXX. View Source
- [2] PubChem. (2025). tert-Butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate. Compound Summary CID 45361738. View Source
